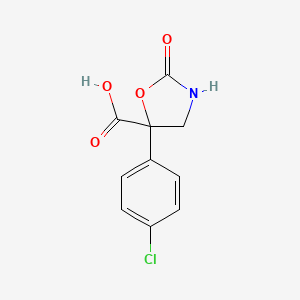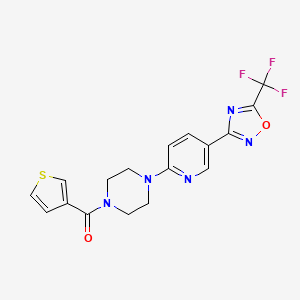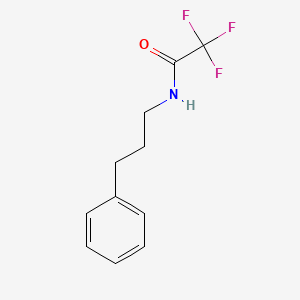![molecular formula C19H20N2O4S2 B2610810 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-22-4](/img/structure/B2610810.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to study the endocannabinoid system and its effects on the body.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
One of the significant applications of derivatives similar to the specified compound is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT. Their effectiveness in generating singlet oxygen, crucial for the photodynamic process, underscores their potential in medical applications, especially in targeting and destroying cancer cells without harming the surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Derivatives incorporating a sulfonamide moiety, closely related to the specified chemical structure, have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that compounds with a sulfonamide thiazole moiety can exhibit significant anticonvulsive effects, highlighting their potential in developing treatments for convulsive disorders. For example, specific derivatives have abolished the tonic extensor phase in experimental models, offering 100% protection against induced convulsions, which demonstrates the therapeutic potential of these compounds in the management of epilepsy and other seizure-related disorders (Farag et al., 2012).
Antimicrobial Activity
Another area of application is the development of antimicrobial agents. Compounds synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide have shown significant antibacterial and antifungal activities against a variety of bacterial strains. These findings suggest the potential of such compounds in addressing the growing concern of antimicrobial resistance by offering new mechanisms of action against pathogenic microorganisms. The effectiveness of these derivatives in inhibiting microbial growth could lead to the development of novel antimicrobial drugs with broad-spectrum activity (Raval, Naik, & Desai, 2012).
Antiviral Evaluation
In the search for new antiviral agents, derivatives of the mentioned compound structure have been designed, synthesized, and evaluated for their antiviral activities. The introduction of specific substituents, such as phenylsulfonyl groups, has led to the discovery of compounds with the ability to interfere with virus replication, including RNA and DNA viruses of public health significance. These studies provide a foundation for further exploration into the development of targeted antiviral therapies, highlighting the versatility of these compounds in contributing to the global fight against viral infections (Desideri et al., 2019).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-10-11-15(25-2)17-18(13)26-19(21-17)20-16(22)9-6-12-27(23,24)14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRLXKXJWUYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)




![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)





![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
